6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of chlorine and methoxy groups in its structure can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Thio-containing imidazo[1,2-a]pyridines
Comparison: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, this compound may exhibit enhanced pharmacological properties and different reactivity patterns .
Properties
Molecular Formula |
C14H10Cl2N2O |
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Molecular Weight |
293.1 g/mol |
IUPAC Name |
6-chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-4-2-9(6-11(13)16)12-8-18-7-10(15)3-5-14(18)17-12/h2-8H,1H3 |
InChI Key |
VYLPNZYTOUQLFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Cl |
Origin of Product |
United States |
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